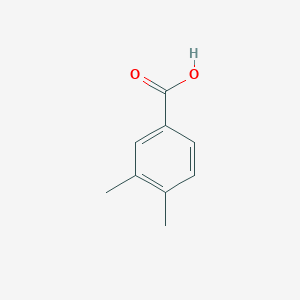
4,6-Dihydroxypyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydroxypyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5NO5S It is characterized by the presence of two hydroxyl groups and a sulfonic acid group attached to a pyridine ring
Preparation Methods
The synthesis of 4,6-Dihydroxypyridine-3-sulfonic acid typically involves the sulfonation of 4,6-dihydroxypyridine. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The process can be summarized as follows:
Sulfonation Reaction: 4,6-dihydroxypyridine is treated with sulfuric acid or chlorosulfonic acid under controlled temperature conditions to introduce the sulfonic acid group at the 3-position of the pyridine ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4,6-Dihydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid group, to form sulfonates or other reduced derivatives.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dihydroxypyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,6-Dihydroxypyridine-3-sulfonic acid involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
4,6-Dihydroxypyridine-3-sulfonic acid can be compared with other similar compounds, such as:
4-Hydroxypyridine-3-sulfonic acid: Lacks one hydroxyl group compared to this compound, resulting in different reactivity and applications.
3,5-Dihydroxypyridine-4-sulfonic acid:
Pyridine-3-sulfonic acid: Does not have hydroxyl groups, making it less reactive in certain chemical reactions.
Properties
IUPAC Name |
4-hydroxy-6-oxo-1H-pyridine-3-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO5S/c7-3-1-5(8)6-2-4(3)12(9,10)11/h1-2H,(H2,6,7,8)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGVTZLMMGSBRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)S(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)




